N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-beta-alanine
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Description
Indole derivatives, such as the one you mentioned, are important structural components in many natural products and biologically active compounds . They are often used in the synthesis of new compounds with various properties, including neuroprotective and antioxidant properties .
Synthesis Analysis
Typically, 2,3-dihydroindoles are obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles has been proposed . This involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-indole, a related compound, has been analyzed . It is also known as indoline and contains a benzenoid nucleus with 10 π-electrons, which makes it aromatic in nature .Chemical Reactions Analysis
The chemical reactions involving indole derivatives are diverse. For instance, the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. For instance, the molecular weight of 2,3-dihydro-1H-indole is 119.1638 .Mechanism of Action
The mechanism of action of indole derivatives can vary greatly depending on their specific structure and the biological system they interact with. Some indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties using 2,3-dihydroindole has been proposed .
Properties
IUPAC Name |
3-(2,3-dihydroindole-1-carbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(16)5-7-13-12(17)14-8-6-9-3-1-2-4-10(9)14/h1-4H,5-8H2,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSHKNLQFZAXRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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